Home > Products > Screening Compounds P140110 > 1H-Indazole-7-sulfonic acid
1H-Indazole-7-sulfonic acid - 574758-47-7

1H-Indazole-7-sulfonic acid

Catalog Number: EVT-455345
CAS Number: 574758-47-7
Molecular Formula: C7H6N2O3S
Molecular Weight: 198.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Indazole-7-sulfonic acid is a heterocyclic compound characterized by an indazole core with a sulfonic acid group located at the 7-position. This compound is part of a larger class of indazole derivatives, which are recognized for their diverse biological activities and potential therapeutic applications in medicinal chemistry. The presence of the sulfonic acid group enhances its solubility and reactivity, making it a valuable compound in various scientific fields, including chemistry, biology, and medicine. Indazole derivatives have been extensively studied for their roles as enzyme inhibitors and their interactions with biological macromolecules, particularly in cancer and inflammatory diseases .

Source and Classification

1H-Indazole-7-sulfonic acid can be sourced from various chemical suppliers and is classified under the category of sulfonic acids and indazole derivatives. Its chemical structure is defined by the presence of both an indazole ring system and a sulfonate functional group, which imparts unique properties compared to other related compounds such as indole and 1H-indazole itself. This classification allows it to be utilized in both academic research and industrial applications .

Synthesis Analysis

Methods

The synthesis of 1H-Indazole-7-sulfonic acid can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of 2-aminobenzenesulfonic acid with hydrazine under acidic conditions. This method typically yields high purity and good yields.
  2. Transition Metal-Catalyzed Reactions: Another method includes the use of copper-catalyzed reactions for N-N bond formation, which can also be adapted for large-scale production using continuous flow reactors to enhance efficiency.
  3. Functionalization: The indazole ring can be further functionalized at specific positions (e.g., C-3) using electrophilic substitution reactions, allowing for the introduction of various substituents that can modify its biological properties .

Technical Details

The choice of reagents, solvents, and reaction conditions are critical for optimizing the yield and purity of 1H-Indazole-7-sulfonic acid. Commonly used reagents include hydrazine hydrate for cyclization, potassium carbonate as a base in substitution reactions, and palladium catalysts for coupling reactions .

Molecular Structure Analysis

Structure

The molecular formula of 1H-Indazole-7-sulfonic acid is C7H6N2O3SC_7H_6N_2O_3S. The structural representation features:

  • An indazole core characterized by a fused benzene ring and pyrazole.
  • A sulfonic acid group (-SO₃H) attached to the 7-position of the indazole ring.

Data

The compound has distinctive spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .

Chemical Reactions Analysis

Reactions

1H-Indazole-7-sulfonic acid participates in various chemical reactions:

  • Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters using reagents like potassium permanganate.
  • Reduction: The indazole ring can undergo reduction under specific conditions to yield dihydroindazole derivatives.
  • Electrophilic Substitution: The indazole ring is susceptible to electrophilic substitution at the 3-position, allowing for further functionalization.

Technical Details

Common reagents used in these reactions include palladium on carbon for reductions, while electrophiles such as alkyl halides or acyl chlorides are typically employed in substitution reactions .

Mechanism of Action

The mechanism of action for 1H-Indazole-7-sulfonic acid primarily involves its interaction with specific biological targets:

  • Enzyme Inhibition: It acts as a modulator or inhibitor of protein kinases such as Apoptosis Signal-Regulating Kinase 1 (ASK1), which plays a crucial role in cellular signaling pathways related to apoptosis and inflammation.
  • Biological Activity: The compound's structure allows it to interfere with kinase activity, potentially leading to therapeutic effects against cancer by inhibiting cell proliferation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in water due to the presence of the sulfonic acid group.

Chemical Properties

  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range.
  • Stability: Stable under normal laboratory conditions but may require careful handling due to its reactive functional groups.

Relevant data regarding its properties can be obtained through standard laboratory analyses including spectroscopic methods .

Applications

1H-Indazole-7-sulfonic acid has a wide range of applications across various scientific fields:

  • Medicinal Chemistry: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.
  • Biological Research: Used as a tool compound in studies examining kinase inhibition and cellular signaling pathways.
  • Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other chemical intermediates due to its unique reactivity profile .
Introduction to Indazole Derivatives in Medicinal Chemistry

The indazole nucleus represents a privileged scaffold in modern drug discovery due to its versatile pharmacological profile and structural adaptability. This bicyclic aromatic system, consisting of a fused benzene and pyrazole ring, exhibits distinct tautomeric properties (1H and 2H forms) that influence its molecular recognition capabilities [2]. The 1H-indazole isomer predominates in biological systems due to its thermodynamic stability, facilitating optimized binding interactions with diverse therapeutic targets [2] [4]. Indazole derivatives demonstrate a remarkable breadth of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, positioning this heterocycle as a cornerstone structure in medicinal chemistry [1] [5]. The strategic incorporation of sulfonic acid functionality (-SO₃H) at specific positions, particularly the 7-position of the indazole ring, has emerged as a significant molecular modification to enhance physicochemical properties and biological efficacy. This functionalization introduces strong acidity and significantly influences solubility characteristics, thereby addressing key pharmacokinetic challenges associated with parent indazole compounds [6] [9] [10]. The historical evolution of indazole-based therapeutics reflects a trajectory from serendipitous discovery to rational design, with sulfonic acid derivatives representing an advanced development in this chemical lineage [3] [8].

Structural Significance of 1H-Indazole Core in Bioactive Molecules

The 1H-indazole configuration provides a uniquely stable platform for drug design due to its electronic distribution and hydrogen bonding capacity. This tautomer predominates in solid, liquid, and gaseous phases, with the quinonoid 2H-form being significantly less stable (energy difference >10 kcal/mol) [2]. The planar structure enables extensive π-π stacking interactions with aromatic residues in protein binding pockets, while the pyrrolic nitrogen (N1) serves as a hydrogen bond donor and the pyridinic nitrogen (N2) functions as a hydrogen bond acceptor [4]. This dual hydrogen bonding capability is exemplified in protein kinase inhibitors like pazopanib and axitinib, where the indazole nitrogen atoms form critical interactions with the hinge region of kinases [5].

Molecular editing of the indazole scaffold occurs primarily through positional functionalization at C3, C5, and C6, or through substitution on the nitrogen atoms. The C3 position is particularly amenable to modification with various pharmacophoric groups (amides, carbamates, ketones), enabling targeted interactions with diverse biological macromolecules [3]. For instance, in VEGFR-2 inhibitors, C3-substituted indazoles demonstrate enhanced binding affinity through hydrophobic interactions within the ATP-binding pocket [5]. The planar rigidity of the core facilitates deep penetration into enzyme active sites inaccessible to bulkier scaffolds, as observed in PARP inhibitors like niraparib where the indazole core intercalates into the nicotinamide binding site [2].

Table 1: Clinically Approved 1H-Indazole-Based Therapeutics

Compound NameTherapeutic TargetClinical ApplicationKey Structural Features
PazopanibVEGFR/PDGFR/c-KitRenal cell carcinoma1H-Indazole-3-amine core
AxitinibVEGFR-1/2/3Renal cell carcinoma1H-Indazole-7-amide
NiraparibPARP-1/2Ovarian cancer2-Fluoro-1H-indazole
EntrectinibTRK/ROS1/ALKSolid tumors1H-Indazole-5-carboxamide
Granisetron5-HT₃ receptorChemotherapy-induced nausea1H-Indazole-3-carboxamide

The bioisosteric relationship between indazole and other nitrogen heterocycles (indole, benzimidazole) allows for strategic molecular optimization while preserving target engagement. Indazole offers advantages over indole through its enhanced metabolic stability against oxidative degradation and increased hydrogen bonding potential [4]. This is evident in the development of PI3Kδ inhibitors like nemiralisib, where the indazole core provides superior kinase selectivity compared to its indole counterpart [2]. The structural versatility of the indazole scaffold is further demonstrated by its presence in compounds targeting diverse biological pathways, including kinase inhibition, hormone receptor modulation, and DNA repair mechanisms [2] [5].

Role of Sulfonic Acid Functionalization in Enhancing Pharmacokinetic Properties

Sulfonic acid functionalization of the 1H-indazole scaffold represents a strategic approach to modulate physicochemical properties critical to drug disposition. The introduction of the -SO₃H group at position 7 creates a highly acidic moiety (pKa ≈ 0-1) that remains ionized across physiological pH ranges, significantly enhancing aqueous solubility [6] [10]. This property addresses the inherent hydrophobicity of the indazole core, which often limits bioavailability in unmodified derivatives. The sulfonate anion engages in extensive hydrogen bonding networks with biological membranes and plasma proteins, influencing distribution patterns and residence time in target tissues [9]. Molecular modeling studies demonstrate that the sulfonic acid group can form salt bridges with basic amino acid residues (lysine, arginine) in target proteins, potentially enhancing binding affinity despite the group's high solvation energy [7].

The electron-withdrawing nature of the sulfonic acid group induces significant electronic effects throughout the indazole system, reducing the pKa of adjacent functional groups and modulating their reactivity. This effect is particularly pronounced at C3, where the electron density of carbonyl groups in carboxamide derivatives is substantially altered, potentially enhancing hydrogen bond accepting capacity [7]. The strong acidity also promotes the formation of stable crystalline salts with basic counterions, as evidenced by multiple patents covering maleate, benzenesulfonate, and hydrobromide salts of sulfonated indazoles [8]. These salt forms often demonstrate superior powder characteristics for pharmaceutical formulation compared to the free acids.

Table 2: Physicochemical Properties of Sulfonated Indazole Derivatives

Property1H-Indazole-5-sulfonic acid1H-Indazole-7-sulfonic acid (Theoretical)Non-sulfonated Indazole
Molecular Weight198.20 g/mol198.20 g/mol118.14 g/mol
pKa1.04 (indazolium), 13.86 (indazolate) [2]Similar acidic profile14.2 (indazolium)
Water Solubility>50 mg/mL (20°C) [6]Estimated >50 mg/mL<1 mg/mL
LogP (Octanol/Water)-0.85 (calculated)-0.85 (estimated)1.92
Melting PointDecomposes >250°CDecomposes >250°C147-149°C

The steric bulk of the sulfonic acid group provides conformational constraints that can enhance target selectivity by preventing binding to off-target proteins with sterically restricted active sites. This principle was utilized in the design of HCV NS5B polymerase inhibitors where sulfonated indazole derivatives demonstrated improved selectivity over host polymerases compared to non-sulfonated analogs [7]. The metabolic resistance imparted by sulfonation is particularly valuable in reducing hepatic clearance via cytochrome P450 pathways, as evidenced by extended plasma half-lives in preclinical models [9]. However, the high polarity of the sulfonic acid group presents challenges for blood-brain barrier penetration, necessitating careful molecular design for CNS-targeted therapeutics [4].

Historical Development of Indazole-Based Therapeutics

The medicinal exploration of indazole derivatives spans over a century, beginning with early investigations into natural products containing the indazole scaffold. The first significant milestone occurred with the identification of nigellicine and nigeglanine as naturally occurring indazole alkaloids from Nigella sativa seeds in the late 20th century, revealing the structural feasibility of this heterocycle in biological systems [2]. Pharmaceutical development accelerated in the 1980s with the introduction of bendazac, a non-steroidal anti-inflammatory drug (NSAID) featuring an indazole core substituted with a benzyl group at N1 and an acetic acid chain at C3 [2]. This was followed by the groundbreaking development of granisetron in the early 1990s, a selective 5-HT₃ receptor antagonist that established indazole as a privileged scaffold for antiemetic therapy [2].

The 21st century witnessed an explosion in indazole-based drug discovery, driven by advances in synthetic methodology and structural biology. The introduction of pazopanib (Votrient®) in 2009 marked a significant advancement in kinase inhibitor therapeutics for renal cell carcinoma, featuring a 1H-indazol-3-amine core that interacts with the hinge region of VEGFR kinases [5]. This was rapidly followed by axitinib (Inlyta®) in 2012, which demonstrated superior potency through strategic substitution at the C7 position of the indazole ring [5]. The development of poly(ADP-ribose) polymerase (PARP) inhibitors culminated in the 2017 FDA approval of niraparib, incorporating a 2-fluoro-1H-indazole core that enhances DNA trapping efficiency in BRCA-deficient tumors [2].

Table 3: Evolution of Indazole-Based Therapeutics

EraKey DevelopmentsRepresentative Compounds
Pre-1990Natural product isolation, early synthetic derivativesBendazac (NSAID), Nigellicine/Nigeglanine
1990-2005Receptor-targeted agentsGranisetron (5-HT₃ antagonist)
2005-2015Kinase inhibitorsPazopanib, Axitinib, Linifanib
2015-PresentDNA repair enzymes, CNS agentsNiraparib (PARP), Entrectinib (TRK), Nemiralisib (PI3Kδ)

Recent innovations focus on multifunctional indazole derivatives designed to address complex diseases through polypharmacology. Contemporary research explores sulfonic acid-functionalized indazoles as protease-activated receptor antagonists and chemokine receptor modulators, leveraging the sulfonic acid group for enhanced solubility and target engagement [9]. Synthetic methodologies have evolved from classical approaches (Fischer indole synthesis) to sophisticated transition-metal catalyzed C-H activation and microwave-assisted cyclization techniques, enabling efficient access to 7-substituted indazoles previously considered synthetically challenging [5] [7]. Patent activity has surged, with over 400 patents filed for indazole derivatives between 2015-2025, reflecting growing pharmaceutical interest in this chemotype [2] [8]. The progression of compounds like entrectinib and brilanestrant through clinical trials demonstrates the continued expansion of therapeutic applications for indazole-based molecules in oncology and endocrine disorders [2].

Properties

CAS Number

574758-47-7

Product Name

1H-Indazole-7-sulfonic acid

IUPAC Name

1H-indazole-7-sulfonic acid

Molecular Formula

C7H6N2O3S

Molecular Weight

198.2 g/mol

InChI

InChI=1S/C7H6N2O3S/c10-13(11,12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9)(H,10,11,12)

InChI Key

ZOKUJQYNWMSFJF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)NN=C2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.